molecular formula C18H24F3N3O2S B2743868 N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1286728-35-5

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2743868
CAS No.: 1286728-35-5
M. Wt: 403.46
InChI Key: HJKWTRAPYZLDBX-UHFFFAOYSA-N
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Description

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a complex organic compound characterized by its intricate chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:

  • Formation of Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative, where piperidine is reacted with 2-(methylthio)benzyl chloride under basic conditions to form the substituted piperidine.

  • Oxalamide Coupling: The resultant compound undergoes coupling with oxalyl chloride in the presence of a base to form the oxalamide moiety.

  • Final Product Formation: The intermediate product is then treated with 2,2,2-trifluoroethylamine under controlled temperature conditions to form the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound might involve:

  • Optimized reaction conditions using large-scale reactors.

  • Usage of high-purity reagents and solvents.

  • Implementation of continuous flow reactors for efficient production.

  • Quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions, such as hydrogenation, can be used to modify the structure by adding hydrogen atoms.

  • Substitution: It can undergo substitution reactions, especially in the aromatic benzyl group, where halogenation or nitration can occur.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), under acidic conditions.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

  • Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

  • Oxidation: Formation of sulfoxide or sulfone derivatives.

  • Reduction: Formation of hydrogenated piperidine derivatives.

  • Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

Chemistry

  • As an intermediate for synthesizing more complex molecules.

  • In studying reaction mechanisms due to its multifaceted reactivity.

Biology

  • Potential use in the development of novel pharmaceuticals due to its unique structure.

  • As a molecular probe in biochemical assays.

Medicine

  • Exploration of its pharmacological properties for potential therapeutic applications.

  • Development of new drug candidates targeting specific molecular pathways.

Industry

  • Used in the formulation of specialty chemicals.

  • Potential use in materials science for developing new polymers or resins.

Mechanism of Action

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects through the following mechanism:

Molecular Targets

  • It interacts with specific enzymes or receptors in biological systems.

  • Its structure allows for high binding affinity to target proteins, influencing their activity.

Pathways Involved

  • Modulation of enzymatic activity, affecting biochemical pathways.

  • Alteration of cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide stands out among similar compounds due to its unique trifluoroethyl group, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • N1-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide: Similar backbone but with a chlorobenzyl group.

  • N1-((1-(2-(methylsulfonyl)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide: Similar structure with a methylsulfonyl group instead of a methylthio group.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2S/c1-27-15-5-3-2-4-14(15)11-24-8-6-13(7-9-24)10-22-16(25)17(26)23-12-18(19,20)21/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKWTRAPYZLDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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